N-(3-Methyl-2-pyridyl)-3-(4-chlorophenyl)succinimide
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Overview
Description
N-(3-Methyl-2-pyridyl)-3-(4-chlorophenyl)succinimide is a chemical compound that belongs to the class of succinimides Succinimides are known for their diverse applications in medicinal chemistry, particularly as anticonvulsants
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methyl-2-pyridyl)-3-(4-chlorophenyl)succinimide typically involves the reaction of 3-methyl-2-pyridinecarboxylic acid with 4-chlorobenzylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the succinimide ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-Methyl-2-pyridyl)-3-(4-chlorophenyl)succinimide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of the pyridyl group.
Reduction: Amines or other reduced derivatives.
Substitution: Substituted derivatives at the chlorophenyl group.
Scientific Research Applications
N-(3-Methyl-2-pyridyl)-3-(4-chlorophenyl)succinimide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as an anticonvulsant or other therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Methyl-2-pyridyl)-3-(4-chlorophenyl)succinimide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Pyridyl)-3-(4-chlorophenyl)succinimide
- N-(3-Methyl-2-pyridyl)-3-phenylsuccinimide
- N-(3-Methyl-2-pyridyl)-3-(4-fluorophenyl)succinimide
Uniqueness
N-(3-Methyl-2-pyridyl)-3-(4-chlorophenyl)succinimide is unique due to the presence of both the 3-methyl-2-pyridyl and 4-chlorophenyl groups
Properties
IUPAC Name |
3-(4-chlorophenyl)-1-(3-methylpyridin-2-yl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-10-3-2-8-18-15(10)19-14(20)9-13(16(19)21)11-4-6-12(17)7-5-11/h2-8,13H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDUOSJMCFQXID-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)N2C(=O)CC(C2=O)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701008945 |
Source
|
Record name | 3-(4-Chlorophenyl)-1-(3-methylpyridin-2-yl)pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701008945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89703-08-2 |
Source
|
Record name | N-(3-Methyl-2-pyridyl)-3-(4-chlorophenyl)succinimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089703082 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(4-Chlorophenyl)-1-(3-methylpyridin-2-yl)pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701008945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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